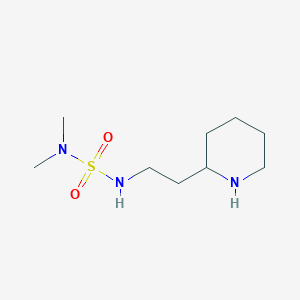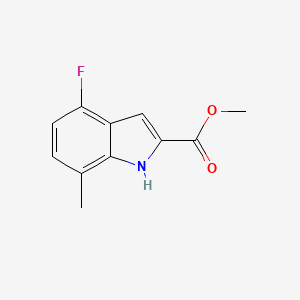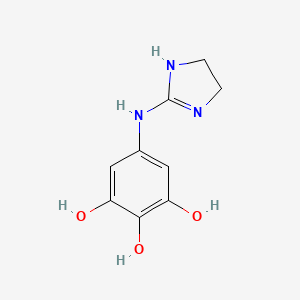
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is a compound that features both an imidazole ring and a benzene ring with three hydroxyl groups The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring with hydroxyl groups at positions 1, 2, and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then coupled with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of solvents such as water or polar organic solvents, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Histidine: An amino acid containing an imidazole ring.
Catechol: A benzene derivative with two hydroxyl groups.
Uniqueness
5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is unique due to the combination of an imidazole ring and a benzene ring with three hydroxyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-5(4-7(14)8(6)15)12-9-10-1-2-11-9/h3-4,13-15H,1-2H2,(H2,10,11,12) |
InChI Key |
UOTHTBDYHCESDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


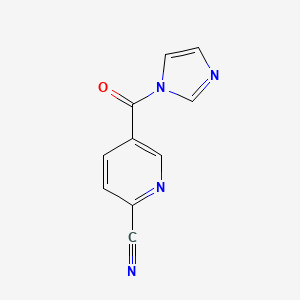
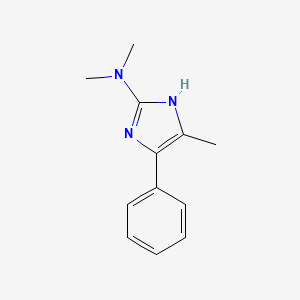
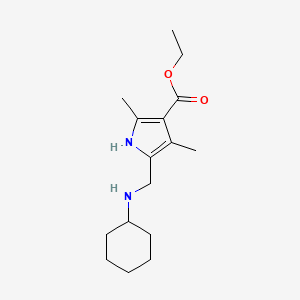
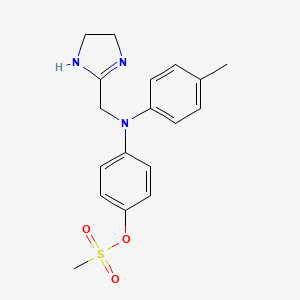

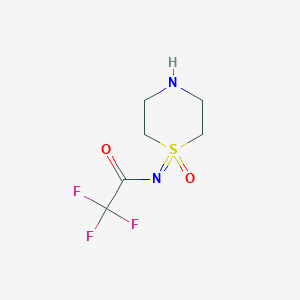
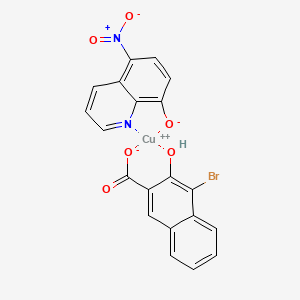

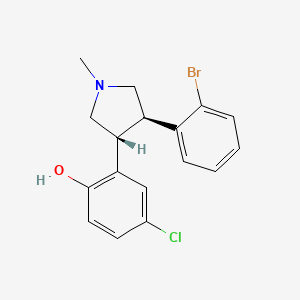

![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
